- Stable analogues of coenzyme-substrate complex of spermidine/spermine-N1-acetyltransferase reaction. Synthesis and interaction with the enzyme, Russian Journal of Bioorganic Chemistry, 2014, 40(2), 155-161

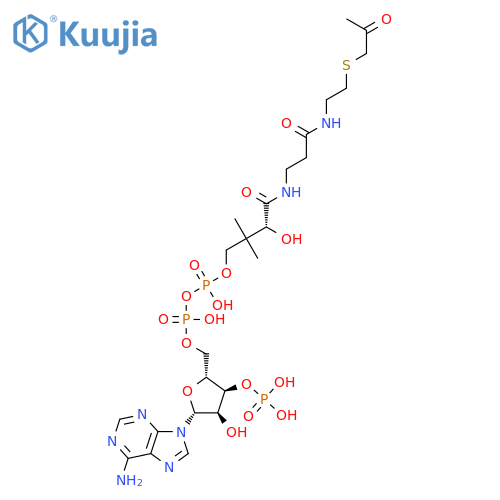

Cas no 75179-85-0 (Coenzyme A, S-(2-oxopropyl)-)

Coenzyme A, S-(2-oxopropyl)- structure

Produktname:Coenzyme A, S-(2-oxopropyl)-

Coenzyme A, S-(2-oxopropyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- acetonyl-coenzyme A

- S-Acetonyl-CoA

- S-Acetonyl coenzyme A

- S-(2-Oxopropyl)coenzyme A

- Coenzyme A, S-(2-oxopropyl)-

- 75179-85-0

- S-(2-OXOPROPYL)-COENZYME A

- S-Acetonyl coa

- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-oxopropyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- DTXSID50996646

- S-Acetonyl-coa

- (3R)-3-HYDROXY-2,2-DIMETHYL-4-OXO-4-{[3-OXO-3-({2-[(2-OXOPROPYL)THIO]ETHYL}AMINO)PROPYL]AMINO}BUTYL DIHYDROGEN

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate

- [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate

- Q27465440

- S-Acetonyl-coenzyme A

- S-Acetonyl CoA; (Acyl-CoA); [M+H]+;

- SOP

- S-Acetonyl coenzyme A

-

- Inchi: InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1

- InChI-Schlüssel: GAMKENBUYYJLCQ-NDZSKPAWSA-N

- Lächelt: CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Berechnete Eigenschaften

- Genaue Masse: 823.1417

- Monoisotopenmasse: 823.141

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 9

- Anzahl der Akzeptoren für Wasserstoffbindungen: 22

- Schwere Atomanzahl: 52

- Anzahl drehbarer Bindungen: 21

- Komplexität: 1400

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 389Ų

- XLogP3: _5.6

Experimentelle Eigenschaften

- Dichte: 1.86

- Siedepunkt: °Cat760mmHg

- Flammpunkt: °C

- Brechungsindex: 1.708

- PSA: 363.63

Coenzyme A, S-(2-oxopropyl)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1R:NaOH, S:H2O, S:MeCN, rt; 2 h, 20°C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1S:H2O, S:DMF, 0°C; 16 h, 5°C

2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8

2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8

Referenz

- A general scheme for synthesis of substrate-based polyketide labels for acyl carrier proteins, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5939-5942

Herstellungsverfahren 3

Reaktionsbedingungen

1.1S:H2O, S:EtOH, 0°C; 2 h, 0°C; 0°C → rt; overnight, rt

1.2R:H2O

1.2R:H2O

Referenz

- Design and application of cofactor analogues as chemical tools to probe lysine acetyltransferase ligands targeting the catalytic domain, ChemRxiv, 2018, From ChemRxiv, 1-19

Herstellungsverfahren 4

Reaktionsbedingungen

1.1basify

Referenz

- Novel CoA-Polyamine Conjugates for Effective Inhibition of Spermine/Spermidine-N1-Acetyltransferase, Nucleosides, 2007, 26(10-12), 1245-1248

Herstellungsverfahren 5

Reaktionsbedingungen

1.1S:H2O, S:EtOH, 0°C, pH 8.5; 2 h, 0°C; 0°C → rt; overnight, rt

1.2R:H2O, rt

1.2R:H2O, rt

Referenz

- Cofactor Analogues as Active Site Probes in Lysine Acetyltransferases, Journal of Medicinal Chemistry, 2019, 62(5), 2582-2597

Herstellungsverfahren 6

Reaktionsbedingungen

1.1R:Cleland's reagent, R:Li2CO3, S:H2O, S:EtOH, 24 h, rt

Referenz

- Substrate Binding and Catalytic Mechanism of Human Choline Acetyltransferase, Biochemistry, 2006, 45(49), 14621-14631

Coenzyme A, S-(2-oxopropyl)- Raw materials

Coenzyme A, S-(2-oxopropyl)- Preparation Products

Coenzyme A, S-(2-oxopropyl)- Verwandte Literatur

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149

75179-85-0 (Coenzyme A, S-(2-oxopropyl)-) Verwandte Produkte

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 1895583-40-0(O-(3,5-difluoro-2-methoxyphenyl)methylhydroxylamine)

- 941975-23-1(N-2-(1H-indol-3-yl)ethyl-4-methyl-2-{(4-methylphenyl)carbamoylamino}-1,3-thiazole-5-carboxamide)

Empfohlene Lieferanten

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Xinsi New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Aoguang Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge